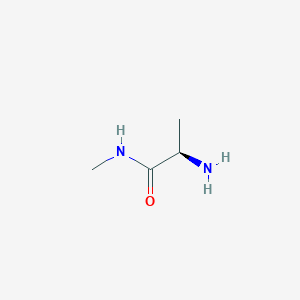
(2R)-2-amino-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2R)-2-amino-N-methylpropanamide can be synthesized through several methods. One common approach involves the reductive amination of (2R)-2-aminopropanoic acid with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (2R)-2-aminopropanoic acid derivatives. This process can be optimized for large-scale production by using high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (2R)-2-amino-N-methylpropanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of (2R)-2-amino-N-methylpropanol.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
(2R)-2-amino-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
- (2S)-2-amino-N-methylpropanamide
- (2R)-2-amino-N-ethylpropanamide
- (2R)-2-amino-N-methylbutanamide
Comparison:
(2S)-2-amino-N-methylpropanamide: The enantiomer of (2R)-2-amino-N-methylpropanamide, with similar chemical properties but different biological activity due to its chiral nature.
(2R)-2-amino-N-ethylpropanamide:
(2R)-2-amino-N-methylbutanamide: A longer carbon chain, which may affect its solubility and reactivity.
Propiedades
IUPAC Name |
(2R)-2-amino-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQYFZPCICOPMQ-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE](/img/new.no-structure.jpg)
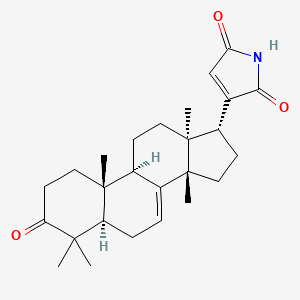
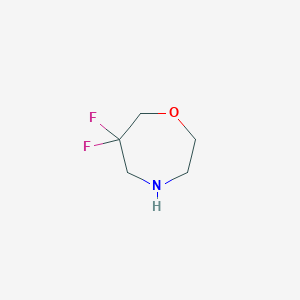
![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

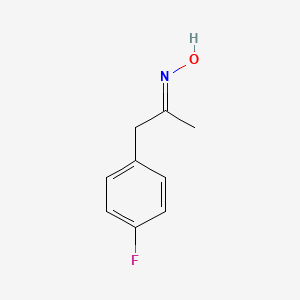
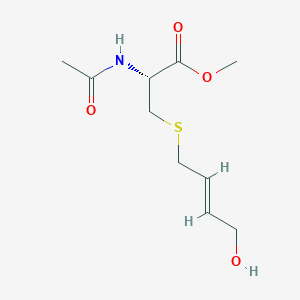
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)
